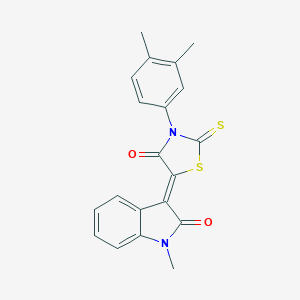

![molecular formula C11H5Br2NO B379721 6,8-Dibromo-1H-benzo[cd]indol-2-one CAS No. 31211-21-9](/img/structure/B379721.png)

6,8-Dibromo-1H-benzo[cd]indol-2-one

Descripción general

Descripción

“6,8-Dibromo-1H-benzo[cd]indol-2-one” is a chemical compound that has been identified as a potent and specific BET Bromodomain Inhibitor . It has been used in the development of therapeutics to treat cancer and inflammatory diseases .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a study describes the identification, optimization, and evaluation of benzo[cd]indol-2(1H)-one containing compounds as a new class of BET bromodomain inhibitors, starting from structure-based virtual screening (SBVS) .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies. It has been found that the two most potent compounds bind to the BRD4 bromodomain, with Kd values of 124 and 137 nM .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. For instance, it has been used as a reactant in the synthesis of potential antitumor agents .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases such as PubChem .Aplicaciones Científicas De Investigación

Photopolymerization Initiators

6,8-Dibromo-1H-benzo[cd]indol-2-one derivatives have been synthesized and evaluated as photoinitiators in the radical polymerization of trimethylolpropane triacrylate under visible light. These compounds, due to the presence of an appropriate hydrogen donor group, do not require an extra coinitiator for the polymerization process. They act both as a triplet sensitizer and as a hydrogen donor during photopolymerization. The initiating radicals are believed to be formed from the triplet state via hydrogen transfer, a mechanism supported by density functional theory calculations (Strzelczyk, Michalski, & Podsiadły, 2016).

Synthesis of Heterocyclic Derivatives

Derivatives of the heterocyclic system benzo[cd]furo[2,3-f]indole have been synthesized through the cyclodehydration of 6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones. Depending on the reaction conditions, either 7- or 8-aryl derivatives can be prepared. The molecular and crystal structures of these compounds were established, highlighting the versatility of the benzo[cd]indol-2-one scaffold in synthesizing novel heterocyclic compounds (Davydenko et al., 2008).

Thymidylate Synthase Inhibitors

Benz[cd]indole-containing compounds have been designed, synthesized, and evaluated as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis. Structure-activity relationships were explored by optimizing substituents across different regions of the molecule, leading to compounds with Ki values in the nanomolar range against the human enzyme. These inhibitors were synthesized from substituted 6-aminobenz[cd]indol-2(1H)-ones, demonstrating the potential of the benzo[cd]indol-2-one core in developing TS-targeted therapeutics (Varney et al., 1992).

Silver-Catalyzed Synthesis of Heterocycles

A silver-catalyzed stereoselective synthesis of polysubstituted (Z)-1,2-dihydrobenzo[cd]indoles from 8-ethynylnaphthalen-1-amines demonstrates the utility of the benzo[cd]indol-2-one scaffold in the synthesis of nitrogen-containing heterocyclic compounds. These compounds serve as important cores in biological and pharmaceutical research, illustrating the role of silver catalysis in constructing complex heterocyclic frameworks (Wang et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of 6,8-Dibromo-1H-benzo[cd]indol-2-one is the BRD4/NF-κB/NLRP3 inflammatory signaling pathway . This pathway plays a crucial role in mediating inflammation, which is a key factor in various diseases, including gouty arthritis .

Mode of Action

this compound interacts with its targets by inhibiting the BRD4/NF-κB/NLRP3 signaling pathway . This inhibition results in a significant reduction in inflammation, thereby alleviating the symptoms of gouty arthritis in rat models .

Biochemical Pathways

The compound affects the BRD4/NF-κB/NLRP3 signaling pathway, which is involved in the regulation of inflammation . By inhibiting this pathway, the compound can effectively reduce inflammation and its downstream effects.

Pharmacokinetics

The compound’s boiling point is predicted to be 3247±350 °C, and its density is predicted to be 2046±006 g/cm3 . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The compound has been shown to significantly improve the symptoms of gouty arthritis in rat models . It enters the cancer cells via the polyamine transporter localized in the lysosomes and causes autophagy and apoptosis . The crosstalk between autophagy and apoptosis induced by the compound was found to be mutually reinforcing .

Direcciones Futuras

The future directions in the research of “6,8-Dibromo-1H-benzo[cd]indol-2-one” involve its potential use in the treatment of cancer and inflammatory diseases. It has been identified as a potent and specific BET Bromodomain Inhibitor, and at least seven inhibitors have progressed into clinical trials for the treatment of cancer or inflammatory diseases .

Análisis Bioquímico

Biochemical Properties

6,8-Dibromo-1H-benzo[cd]indol-2-one plays a crucial role in several biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 0.16 μM and 5.37 μM, respectively . The compound binds to the catalytic active site and the peripheral anionic site of AChE, demonstrating its potential as a dual-site inhibitor . Additionally, this compound has shown lower cytotoxicity compared to mitoxantrone in SH-SY5Y, HepG2, and HL-7702 cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to mediate BRD4/NF-κB/NLRP3 signaling inflammatory pathways, significantly improving symptoms of gout arthritis in a rat model . This indicates its potential in regulating inflammatory responses and related cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the first bromodomain of human BRD4, a protein involved in gene transcription regulation. This binding inhibits the activity of BRD4, leading to changes in gene expression and subsequent cellular effects. The compound’s ability to inhibit BRD4 suggests its potential as a therapeutic agent for diseases involving dysregulated gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, making it a reliable agent for long-term biochemical studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory properties and improved cellular function . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Studies have shown that the compound’s effects are dose-dependent, with a clear threshold for toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. For instance, it has been shown to influence the BRD4/NF-κB/NLRP3 signaling pathway, which plays a crucial role in inflammatory responses . Understanding these metabolic interactions is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s lipophilic nature facilitates its distribution across cell membranes, allowing it to reach its target sites effectively . Additionally, its interaction with specific transporters and binding proteins ensures its proper localization and accumulation within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been observed to localize in lysosomes, where it induces autophagy and apoptosis in cancer cells . This subcellular targeting is mediated by specific signals and post-translational modifications that direct the compound to lysosomes, enhancing its therapeutic efficacy.

Propiedades

IUPAC Name |

6,8-dibromo-1H-benzo[cd]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Br2NO/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGFYNKHTHMWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

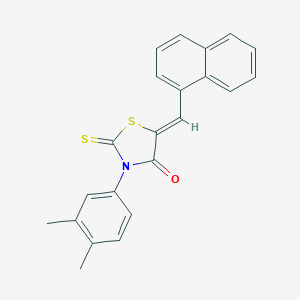

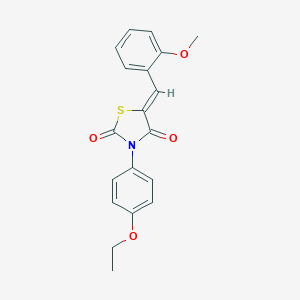

![1-(ethoxymethyl)benzo[cd]indol-2(1H)-one](/img/structure/B379639.png)

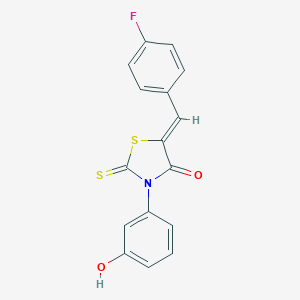

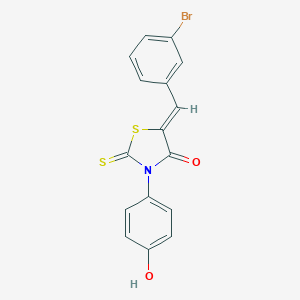

![4-{[3-(3,4-Dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B379641.png)

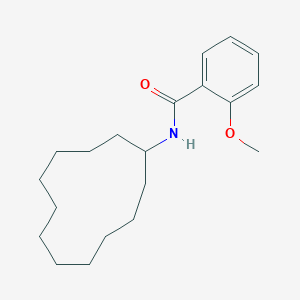

![methyl 4-{(Z)-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B379644.png)

![2,6-Bis{[5-(3,4-dichlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B379648.png)

![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B379652.png)

![2-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379657.png)

![2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379660.png)

![2-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379662.png)